Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Catalog No.
S673549
CAS No.
299164-71-9
M.F
C16H17NO4
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

CAS Number

299164-71-9

Product Name

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

IUPAC Name

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C16H17NO4/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15H,10,17H2,1H3,(H,18,19)

InChI Key

APIAHNYMHGGPAQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS 299164-71-9) is a specialized, orthogonally protected unnatural amino acid belonging to the phenylglycine family. Featuring a stable 3-methoxy group and a robust 4-O-benzyl ether, this compound is engineered for the synthesis of complex peptidomimetics, catecholamine analogs, and semi-synthetic beta-lactam antibiotics [1]. In industrial and advanced laboratory procurement, this specific derivative is prioritized over crude or unprotected analogs because the benzyl group completely suppresses phenolic oxidation and competitive O-acylation during aggressive amide-coupling steps. Its lipophilic protection strategy also ensures high solubility in standard organic solvents, making it a highly processable precursor for both solution-phase active pharmaceutical ingredient (API) manufacturing and automated solid-phase peptide synthesis (SPPS) workflows [2].

Substituting Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid with its unprotected analog, 4-hydroxy-3-methoxyphenylglycine, severely compromises synthetic processability. Under standard basic coupling conditions, the free 4-hydroxyl group is highly susceptible to competitive O-acylation and rapid air oxidation, forming reactive quinone intermediates that polymerize and drastically reduce target yields [1]. Conversely, substituting with a fully methylated analog (3,4-dimethoxyphenylglycine) creates a late-stage deprotection bottleneck; cleaving the 4-methoxy ether requires harsh Lewis acids that routinely destroy sensitive peptide backbones or beta-lactam rings [2]. The 4-O-benzyl protection uniquely bridges this gap, offering complete stability during chain elongation while permitting mild, neutral deprotection via catalytic hydrogenolysis.

Amide Coupling Yield and Oxidation Resistance

During standard amide bond formation using uronium-based coupling reagents, the presence of an unprotected phenol severely degrades reaction efficiency. The 4-O-benzyl protected derivative reliably achieves >85% yield of the desired amide without side-product formation [1]. In contrast, the unprotected 4-hydroxy-3-methoxy baseline typically yields <40% of the target product due to competitive O-acylation and quinone-driven polymerization under basic conditions [1].

Evidence DimensionTarget amide yield under standard basic coupling (HATU/DIPEA)
Target Compound Data>85% yield (clean conversion)
Comparator Or BaselineUnprotected 4-hydroxy-3-methoxyphenylglycine (<40% yield)
Quantified Difference>45% absolute increase in target yield
ConditionsSolution-phase amide coupling, DMF solvent, room temperature

Prevents catastrophic yield loss and eliminates the need for complex chromatographic separation of O-acylated byproducts during API synthesis.

Late-Stage Deprotection Orthogonality

For complex APIs or peptidomimetics, revealing the free phenol must occur without degrading the molecular backbone. The 4-O-benzyl group of this compound is quantitatively cleaved via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature, preserving >98% of sensitive amide and ester linkages [1]. If a 3,4-dimethoxy comparator is used, the required BBr3 deprotection at low temperatures typically results in >50% degradation of the peptide backbone or beta-lactam core [2].

Evidence DimensionBackbone preservation during 4-oxy deprotection
Target Compound Data>98% preservation (using H2, Pd/C)
Comparator Or Baseline3,4-dimethoxy analog (<50% preservation using BBr3)
Quantified Difference>48% higher backbone survival rate
ConditionsLate-stage global deprotection of peptidomimetic scaffolds

Enables the successful synthesis of structurally fragile, multi-functional therapeutics that cannot survive harsh Lewis acid treatments.

Solubility Profile for Automated Synthesis

Efficient solid-phase peptide synthesis (SPPS) requires high precursor concentrations to drive coupling kinetics. The lipophilic benzyl ether significantly enhances the solubility of the amino acid in polar aprotic solvents. The 4-benzyloxy-3-methoxy derivative easily achieves concentrations >0.5 M in DMF [1]. The unprotected phenolic comparator exhibits poor solubility (<0.1 M in DMF) due to strong intermolecular hydrogen bonding, often necessitating the addition of DMSO, which can interfere with coupling efficiency and resin swelling [1].

Evidence DimensionMaximum solubility in N,N-Dimethylformamide (DMF)
Target Compound Data>0.5 M
Comparator Or BaselineUnprotected 4-hydroxy-3-methoxyphenylglycine (<0.1 M)
Quantified Difference>5-fold increase in working concentration
ConditionsStandard SPPS solvent preparation at 25°C

Ensures optimal coupling kinetics and prevents line blockages in automated peptide synthesizers, directly impacting manufacturing reproducibility.

Synthesis of Catecholamine-Derived Peptidomimetics

Directly leveraging its orthogonal deprotection profile, this compound is the optimal building block for incorporating L-DOPA-like or vanilloid motifs into peptide sequences. The benzyl group remains fully intact during iterative Fmoc/Boc SPPS cycles and is cleanly removed via hydrogenolysis in the final step, preventing premature oxidation of the catechol-like moiety [1].

Precursor for Semi-Synthetic Beta-Lactam Antibiotics

In the industrial development of novel cephalosporins and penicillins, the 4-benzyloxy-3-methoxy side chain provides critical steric and electronic tuning. Its high solubility and resistance to O-acylation during the coupling to the beta-lactam nucleus ensure high-purity intermediates, significantly reducing downstream purification costs compared to unprotected analogs[2].

Development of Targeted GPCR Ligands

For medicinal chemistry programs targeting dopaminergic or adrenergic receptors, the precise 3-methoxy-4-oxy substitution pattern is often essential for receptor affinity. Procuring this specific orthogonally protected building block allows chemists to efficiently construct diverse ligand libraries without the yield-destroying side reactions associated with free phenols[1].

XLogP3

-0.5

Dates

Last modified: 08-15-2023

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